molecular formula C16H14FN3O3S B2457937 N'-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethoxybenzohydrazide CAS No. 851980-02-4

N'-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethoxybenzohydrazide

Cat. No.: B2457937
CAS No.: 851980-02-4
M. Wt: 347.36
InChI Key: FETFXWXHANVSEL-UHFFFAOYSA-N
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Description

N’-(6-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N’-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethoxybenzohydrazide are not fully understood yet. Benzothiazole derivatives have been found to interact with various enzymes and proteins. For instance, some benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is mediated chiefly through the cyclo-oxygenase (COX) pathways .

Cellular Effects

Some benzothiazole derivatives have been found to inhibit the proliferation of certain cancer cells . They have also been found to decrease the activity of inflammatory factors IL-6 and TNF-α .

Molecular Mechanism

Benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins through the cyclo-oxygenase (COX) pathways . This suggests that N’-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethoxybenzohydrazide may also interact with these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-ylamine with 2,4-dimethoxybenzohydrazide. The reaction is carried out under mild conditions, often using solvents like ethanol or methanol . The reaction mixture is usually heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(6-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-(6-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(6-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of both fluorine and methoxy groups enhances its binding affinity and selectivity towards biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

N'-(6-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S/c1-22-10-4-5-11(13(8-10)23-2)15(21)19-20-16-18-12-6-3-9(17)7-14(12)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETFXWXHANVSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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